3-(2-chloropropanamido)-N,N-diethylbenzamide
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Overview
Description
3-(2-chloropropanamido)-N,N-diethylbenzamide, also known as CPDB, is a synthetic compound that has been widely used in scientific research. CPDB belongs to the class of amides and contains a benzene ring, a chloropropane group, and a diethylamino group. This compound has shown potential in various fields of research, including cancer treatment, pain management, and neurology.
Mechanism of Action
The mechanism of action of 3-(2-chloropropanamido)-N,N-diethylbenzamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for the deacetylation of histones, which leads to the repression of gene expression. By inhibiting HDAC, this compound increases the acetylation of histones, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. This compound has also been found to have analgesic properties and can be used in the treatment of pain.
Advantages and Limitations for Lab Experiments
3-(2-chloropropanamido)-N,N-diethylbenzamide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. This compound is also stable and can be stored for extended periods without degradation. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 3-(2-chloropropanamido)-N,N-diethylbenzamide. One potential direction is the development of this compound analogs with improved pharmacological properties. Another direction is the investigation of this compound's potential in the treatment of other diseases, such as neurodegenerative disorders. Additionally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Conclusion
In conclusion, this compound is a synthetic compound that has shown potential in various fields of scientific research. This compound has been extensively studied for its potential in cancer treatment, pain management, and neurology. The mechanism of action of this compound involves the inhibition of HDAC, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth. This compound has several advantages for lab experiments, including its availability and stability. However, this compound also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Future research on this compound should focus on the development of analogs with improved pharmacological properties and the investigation of its potential in the treatment of other diseases.
Synthesis Methods
The synthesis of 3-(2-chloropropanamido)-N,N-diethylbenzamide involves the reaction between 2-chloropropanoyl chloride and N,N-diethylaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
3-(2-chloropropanamido)-N,N-diethylbenzamide has been extensively studied for its potential in cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have anti-inflammatory properties and can be used in the treatment of pain and inflammation.
Properties
IUPAC Name |
3-(2-chloropropanoylamino)-N,N-diethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-4-17(5-2)14(19)11-7-6-8-12(9-11)16-13(18)10(3)15/h6-10H,4-5H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGRSOUNUZEXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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